5-[2-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole
Description
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Properties
IUPAC Name |
5-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-2H-tetrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN6/c1-5-8(9)6(2)15(12-5)4-3-7-10-13-14-11-7/h3-4H2,1-2H3,(H,10,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVJJURZKZSPDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC2=NNN=N2)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[2-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C8H11ClN6, with a molecular weight of approximately 218.67 g/mol. The compound features a tetrazole ring, which is known for its ability to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro assays indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
A specific study on pyrazole-tetrazole hybrids demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins . The presence of the 4-chloro and dimethyl groups in the pyrazole moiety appears to enhance cytotoxicity, suggesting that structural modifications can significantly influence activity.
Antimicrobial Properties
Tetrazole derivatives have also been investigated for their antimicrobial properties. Research indicates that compounds featuring the tetrazole ring can exhibit antibacterial and antifungal activities. For example, certain tetrazole derivatives demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
The mechanism behind this activity often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism, making these compounds valuable candidates for further development.
Anti-inflammatory and Analgesic Effects
In addition to anticancer and antimicrobial activities, tetrazoles have shown potential as anti-inflammatory agents. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models . The anti-inflammatory effects are attributed to their ability to modulate signaling pathways involved in inflammation, such as NF-kB.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (e.g., chloro) enhances potency against cancer cells by stabilizing the active form of the compound.
- Ring Modifications : Variations in the tetrazole ring structure can lead to significant changes in pharmacological profiles. For instance, modifications at specific positions on the tetrazole or pyrazole rings can improve selectivity and reduce toxicity .
Case Studies
- Anticancer Study : A recent experimental study involving a series of pyrazole-tetrazole derivatives demonstrated that compounds with similar structures to this compound had IC50 values below 10 µM against various cancer cell lines, indicating strong anticancer potential .
- Antimicrobial Testing : In a comparative study of several tetrazole derivatives, this compound showed significant activity against Candida albicans, with an MIC value of 50 µg/mL, highlighting its potential as an antifungal agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
